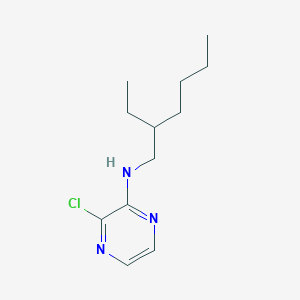

3-chloro-N-(2-ethylhexyl)pyrazin-2-amine

Description

Overview of Pyrazine Derivatives

Pyrazine derivatives constitute a fundamentally important class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1,4-positions. These compounds have garnered substantial scientific attention due to their remarkable pharmacological diversity and widespread occurrence in natural products. The pyrazine nucleus serves as a versatile scaffold for chemical modification, enabling the development of compounds with diverse biological activities including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties.

The structural flexibility of pyrazine derivatives allows for substitution at one or more of the four ring carbon atoms, creating extensive opportunities for molecular modification and optimization. This adaptability has led to significant interest from researchers in pharmaceutical development, as evidenced by the rapid growth in both the absolute numbers of investigated compounds and the spectrum of diverse biological activities they exhibit. Patent reviews conducted between 2008 and 2014 have demonstrated that pyrazine-based candidate drugs represent one of the most promising areas in heterocyclic chemistry, with particular emphasis on inhibitors of protein kinases applicable as antiproliferatives and inhibitors of beta-secretase for Alzheimer's disease treatment.

The synthetic accessibility of pyrazine derivatives through various methodological approaches, including condensation reactions, ring closure mechanisms, metal catalysis, and green reaction pathways, has further enhanced their appeal in medicinal chemistry research. These compounds participate in common pathways of metabolic detoxification, principally involving oxidation of side-chain functional groups and hydroxylation of aromatic systems, which contributes to their favorable pharmacokinetic profiles. The natural occurrence of pyrazines in various organisms, combined with their synthetic accessibility, has established them as important components in aroma fragrances and agricultural chemicals, in addition to their pharmaceutical applications.

Focus on 3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine

3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine represents a structurally unique member of the pyrazine derivative family, characterized by specific molecular features that distinguish it from other compounds in this class. The compound possesses the molecular formula C₁₂H₂₀ClN₃ and exhibits a molecular weight of 241.76 grams per mole. Its Chemical Abstracts Service registry number is 1693962-82-1, which serves as its unique identifier in chemical databases and literature.

The structural composition of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine incorporates several distinctive features that contribute to its chemical properties and potential biological activities. The presence of a chloro substituent at the 3-position of the pyrazine ring introduces electronegativity and potential reactivity sites for further chemical modification. The N-(2-ethylhexyl) side chain attached to the 2-amino position provides significant lipophilic character to the molecule, which may influence its membrane permeability and distribution properties.

The compound's Simplified Molecular Input Line Entry System representation is expressed as CCCCC(CC)CNC1=NC=CN=C1Cl, which provides a standardized method for representing its molecular structure in computational databases. The International Chemical Identifier key for this compound is SIEPTULEVCHJEC-UHFFFAOYSA-N, facilitating its identification across various chemical information systems. These structural identifiers are essential for researchers working with computational chemistry tools and database searches related to this specific pyrazine derivative.

Research Significance in Academic Context

The academic significance of studying 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine extends beyond its individual molecular properties to encompass broader implications for heterocyclic chemistry and drug discovery research. The compound represents an important case study in structure-activity relationships within the pyrazine derivative family, particularly regarding the influence of alkyl chain length and chloro substitution on biological properties. Research conducted on related N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has demonstrated that structural modifications, including alkyl chain variations and halogen substitutions, can significantly impact antimycobacterial activity and other biological properties.

The development of continuous-flow synthesis methodologies for pyrazine derivatives, including compounds structurally related to 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine, represents a significant advancement in green chemistry approaches. These methodologies have demonstrated the potential for more efficient and environmentally sustainable production of pyrazine-based pharmaceutical intermediates, with reaction conditions optimized to achieve maximum yields while minimizing environmental impact. The application of biocatalytic processes, such as those employing Lipozyme from Thermomyces lanuginosus, has shown promise for scaling up pyrazine derivative synthesis with improved efficiency and reduced environmental footprint.

The compound's structural features make it particularly relevant to current research trends in medicinal chemistry, where the optimization of lipophilicity, metabolic stability, and target selectivity remains paramount. Studies on natural products-pyrazine hybrids have demonstrated the potential for pyrazine derivatives to serve as versatile building blocks in the development of biologically active compounds with enhanced pharmacological profiles. The incorporation of alkyl chains similar to those found in 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine has been shown to influence both biological activity and physicochemical properties in predictable ways, making such compounds valuable for structure-based drug design approaches.

Objectives and Scope of Present Study

The primary objective of this comprehensive study is to provide a detailed chemical analysis of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine, focusing on its molecular properties, structural characteristics, and potential applications within the broader context of pyrazine derivative chemistry. This investigation aims to consolidate available information regarding this specific compound while contextualizing its properties within the established knowledge of pyrazine-based heterocyclic systems. The study seeks to identify key structural features that contribute to its unique chemical profile and potential utility in various applications.

The scope of this investigation encompasses a thorough examination of the compound's molecular structure, including detailed analysis of its chemical identifiers, stereochemical features, and physicochemical properties. Comparative analysis with structurally related pyrazine derivatives will be conducted to establish structure-activity relationships and identify unique characteristics that distinguish 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine from other members of its chemical class. The study will also explore synthetic methodologies relevant to the preparation of this compound and related structures, with particular emphasis on modern green chemistry approaches and continuous-flow synthesis techniques.

Furthermore, this study aims to assess the research significance of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine within the context of current trends in heterocyclic chemistry and pharmaceutical research. By examining patent literature, synthetic methodologies, and biological evaluation studies of related compounds, this investigation seeks to establish a foundation for understanding the potential applications and research directions for this specific pyrazine derivative. The analysis will contribute to the broader understanding of how structural modifications within the pyrazine framework influence chemical and biological properties, thereby informing future research and development efforts in this important class of heterocyclic compounds.

Table 1: Key Molecular Properties of 3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine

Table 2: Classification and Activities of Major Pyrazine Derivative Classes

Properties

IUPAC Name |

3-chloro-N-(2-ethylhexyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)9-16-12-11(13)14-7-8-15-12/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEPTULEVCHJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-ethylhexyl)pyrazin-2-amine is a chemical compound that has garnered attention for its diverse biological activities. This article synthesizes the available research findings, case studies, and data related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant data.

Chemical Structure and Properties

The compound 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine is characterized by its pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of a chlorine atom and an ethylhexyl side chain contributes to its unique properties and biological activities.

Mechanisms of Biological Activity

Enzyme Inhibition:

One of the notable biological activities of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine is its role as an inhibitor of specific enzymes, particularly SHP2 (Src Homology 2 domain-containing phosphatase 2). Inhibition of SHP2 has implications in various signaling pathways, particularly those involved in cancer progression and immune response modulation.

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth, although specific data on the spectrum of activity remains limited .

Neuroprotective Effects:

Emerging studies suggest that 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine may also possess neuroprotective effects. This activity could be linked to its ability to modulate oxidative stress markers and inflammatory responses in neuronal cells .

Case Studies

-

Inhibition of SHP2:

- A study demonstrated that 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine effectively inhibited SHP2 activity in vitro. The IC50 value was determined to be approximately 5 µM, indicating a significant potential for therapeutic applications in conditions where SHP2 is implicated.

- Antimicrobial Testing:

-

Neuroprotective Studies:

- In cellular models, treatment with 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine resulted in reduced apoptosis in SH-SY5Y neuroblastoma cells exposed to oxidative stressors. The compound increased glutathione levels and decreased reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of pyrazine derivatives, including 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine, is their antimicrobial properties. Pyrazine compounds have shown efficacy against various bacterial strains, including resistant strains of Salmonella Typhi. In a study exploring related pyrazine carboxamides, compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against XDR S. Typhi . This suggests that 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine could be investigated further for its potential as an antibacterial agent.

Inhibitory Effects on Enzymes

Research has indicated that certain pyrazine derivatives can act as inhibitors of enzymes such as alkaline phosphatase, which is crucial for various biological processes. For instance, a derivative showed an IC50 value of 1.469 µM, indicating potent inhibitory activity . This highlights the potential for 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine to be developed into a therapeutic agent targeting specific enzyme pathways.

Agricultural Applications

Pesticidal Properties

Pyrazine compounds have been studied for their pesticidal properties. The structural characteristics of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine may confer similar properties, making it a candidate for use in agrochemicals. The ability to modify the pyrazine structure allows for the development of new pesticides that can target specific pests while minimizing environmental impact.

Materials Science Applications

Polymer Chemistry

In materials science, pyrazine derivatives are explored for their role in synthesizing novel polymers. The incorporation of 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating heterocyclic compounds has shown promising results in improving performance metrics .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (mg/mL) | Activity Description |

|---|---|---|

| 3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine | TBD | Potential antibacterial agent |

| Pyrazine Carboxamide Derivative | 6.25 | Strong activity against XDR S. Typhi |

| Other Pyrazine Derivatives | Varies | Moderate to strong antibacterial effects |

Table 2: Enzyme Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine | TBD | Alkaline Phosphatase |

| Related Pyrazine Derivative | 1.469 | Alkaline Phosphatase |

Comparison with Similar Compounds

N-Methyl Derivatives

- 3-Chloro-N-methylpyrazin-2-amine: This derivative replaces the 2-ethylhexyl group with a methyl group, significantly reducing steric bulk and lipophilicity.

- 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine : Features a cyclohexyl group, introducing rigidity and moderate lipophilicity (MW: 225.72 g/mol). Cyclohexyl substituents may improve target binding specificity in biological systems compared to linear alkyl chains .

Oxygen-Containing Substituents

Aromatic and Heteroaromatic Substituents

- 3-Chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine : Incorporates a pyridinylmethyl group (MW: 219.67 g/mol), enabling π-π stacking interactions. Such aromatic substituents may enhance binding to aromatic residues in enzymes or receptors .

Substituent Variations on the Pyrazine Ring

Chloro vs. Methoxy Groups

- 6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-amine: Replacing chlorine with methoxy at the 2-position alters electronic properties.

Positional Isomerism

- The molecular weight (142.58 g/mol) is lower than the target compound, impacting pharmacokinetic profiles .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|

| 3-Chloro-N-(2-ethylhexyl)pyrazin-2-amine | ~223.45 | ~3.8 (high) |

| 3-Chloro-N-methylpyrazin-2-amine | 157.6 | ~1.2 |

| 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | 217.65 | ~0.9 |

Bioactivity

- Pyrazin-2-amine Derivatives as ICMT Inhibitors : reports pyrazin-2-amine-based compounds with IC₅₀ values as low as 0.0014 μM, suggesting high potency. The 2-ethylhexyl group’s bulk may enhance target binding in hydrophobic pockets .

- Hydroxylation Metabolism : Pyrazin-2-amine undergoes hydroxylation via Burkholderia sp. MAK1, a pathway likely shared by its derivatives. Bulkier substituents like 2-ethylhexyl may slow this biotransformation .

Preparation Methods

Alkylation of 3-chloropyrazin-2-amine with 2-ethylhexyl halides

A common and effective method is the nucleophilic substitution of the amino group in 3-chloropyrazin-2-amine with 2-ethylhexyl halides (e.g., 2-ethylhexyl bromide or chloride) under basic conditions.

-

- Base: Sodium hydride or sodium carbonate to deprotonate the amine.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

- Temperature: Typically 80–100 °C.

- Time: 15–24 hours under inert atmosphere.

-

- Sodium hydride is added slowly to a solution of 2-ethylhexyl alcohol derivative in DMF under inert atmosphere.

- After stirring for 30 minutes to generate the alkoxide, 3-chloropyrazin-2-amine is added incrementally.

- The mixture is heated to reflux (approx. 100 °C) for 15 hours.

- After cooling, the reaction mixture is worked up by aqueous extraction and purified by column chromatography.

-

- Yields range from 53% to 82%, depending on reaction scale and purification methods.

- Purities typically exceed 95% after chromatographic purification.

Direct substitution via nucleophilic aromatic substitution (SNAr)

Given the electron-deficient nature of the pyrazine ring, direct nucleophilic substitution of 3-chloropyrazin-2-amine with 2-ethylhexylamine under controlled heating can be performed.

-

- Solvent: Polar solvents such as ethanol or methanol.

- Temperature: Reflux (~80–90 °C).

- Time: 12–16 hours.

- Sealed tube to prevent solvent loss and maintain pressure.

-

- 3-Chloropyrazin-2-amine and 2-ethylhexylamine are mixed in solvent.

- The mixture is heated under reflux in a sealed tube protected from light.

- After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction.

-

- Moderate yields around 50–70% are typical.

- Purification by recrystallization or chromatography improves purity to >95%.

Representative Data Table of Preparation Methods

| Method No. | Starting Material | Reagent/Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Chloropyrazin-2-amine | 2-Ethylhexyl bromide, NaH, DMF | 100 | 15 | 53–82 | >95 | Column chromatography purification |

| 2 | 3-Chloropyrazin-2-amine | 2-Ethylhexylamine, EtOH | 90 (reflux) | 16 | 50–70 | >95 | Sealed tube, light protection |

| 3 | 2,3-Dichloropyridine (intermediate) | Hydrazine hydrate, reflux, then alkylation | 100 (reflux) | 6–12 + 0.5 | 61 (intermediate) | >95 | Multi-step synthesis towards pyrazine amine |

Detailed Research Findings and Notes

Hydrazine Route to Pyrazine Amines: Starting from 2,3-dichloropyridine, hydrazine hydrate treatment under reflux in 1,4-dioxane yields 2-hydrazino-3-chloropyridine with 96% yield and 98% purity. Subsequent reactions with maleate esters and acetic acid afford pyrazine intermediates suitable for further functionalization.

Alkylation Efficiency: Sodium hydride-mediated alkylation in DMF or NMP provides efficient N-alkylation of 3-chloropyrazin-2-amine. The reaction proceeds well under inert atmosphere with careful control of temperature and stoichiometry, yielding the desired N-(2-ethylhexyl) derivative with high purity after chromatographic purification.

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor reaction progress and confirm product formation.

Purification: Column chromatography using ethyl acetate/n-hexane gradients or recrystallization from suitable solvents ensures removal of by-products and unreacted starting materials.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Two primary approaches are derived from pyrazine chemistry:

- Route 1 : Chlorination of a precursor (e.g., 5-methylpyrazin-2(1H)-one) using thionyl chloride (SOCl₂) under reflux. This method requires careful temperature control (60–80°C) and anhydrous conditions to achieve >80% yield .

- Route 2 : Nucleophilic substitution of 3-chloropyrazine derivatives with 2-ethylhexylamine. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact purity. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Key parameters: Monitor reaction progress via TLC and optimize stoichiometry (amine:chloropyrazine ratio 1.2:1) to minimize byproducts.

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves tautomerism (common in pyrazines) and confirms substitution patterns. For example, hydrogen-bonded dimers (N–H⋯N) and Cl⋯Cl interactions (3.28 Å) are critical for stability .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.5 ppm) and alkyl chain integration (δ 0.8–1.6 ppm).

- FT-IR : Confirm N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Hazard Mitigation : Classified under GHS warnings (H315: skin irritation, H319: eye damage, H335: respiratory irritation). Use PPE (gloves, goggles, fume hood) and avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for biological activity screening?

- Methodological Answer :

- Scaffold Modification : Replace the 2-ethylhexyl group with bioisosteres (e.g., benzyl, cycloalkyl) to modulate lipophilicity. For example, SHP099, a pyrazin-2-amine derivative, was optimized via structure-based drug design to target SHP2 allosteric pockets .

- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with improved hydrogen-bonding (e.g., –NH₂ interactions with Asp489 in SHP2) .

Q. How can low yields in the chlorination step be addressed?

- Methodological Answer :

- Reagent Optimization : Replace SOCl₂ with PCl₅ for higher electrophilicity in polar aprotic solvents (e.g., CH₂Cl₂).

- Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions like over-chlorination. Post-reaction quenching with ice-water improves purity .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency by 15–20% .

Q. What computational methods predict the impact of tautomerism on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model tautomeric equilibria (e.g., amine vs. imine forms). Solvent effects (PCM model for DMSO) refine energy barriers .

- MD Simulations : GROMACS can simulate tautomer stability in aqueous environments, correlating with experimental pKa values .

Q. How can contradictions in spectroscopic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for definitive bond lengths/angles) with 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, NOESY can distinguish between rotational isomers in the ethylhexyl chain .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.